molecular formula C18H16BrNO2 B6259096 N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide CAS No. 894750-07-3

N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide

Cat. No.: B6259096
CAS No.: 894750-07-3
M. Wt: 358.2
InChI Key:
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Description

N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide is a chemical compound with the molecular formula C18H16BrNO2 and a molecular weight of 358.2291 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a propanamide moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetophenone to form the intermediate chalcone. This intermediate is then reacted with 4-aminophenylpropanamide under specific conditions to yield the final product . The reaction conditions often involve the use of a base such as potassium hydroxide (KOH) in an ethanol solution, with ultrasonic irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
  • N-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl}propanamide

Uniqueness

N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications .

Properties

CAS No.

894750-07-3

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2

Purity

95

Origin of Product

United States

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